molecular formula C8H10BrNO B1278402 3-Bromo-5-isopropoxypyridine CAS No. 212332-40-6

3-Bromo-5-isopropoxypyridine

Cat. No.: B1278402
CAS No.: 212332-40-6
M. Wt: 216.07 g/mol
InChI Key: ASEHPOZWQJRWAD-UHFFFAOYSA-N
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Description

3-Bromo-5-isopropoxypyridine (CAS: 212332-40-6) is a brominated pyridine derivative with the molecular formula C₈H₁₀BrNO and a molecular weight of 216.08 g/mol. It features an isopropoxy (-OCH(CH₃)₂) substituent at the 5-position and a bromine atom at the 3-position of the pyridine ring. This compound is primarily utilized as an intermediate in organic syntheses, particularly in pharmaceutical and agrochemical research, due to its reactivity in cross-coupling and functionalization reactions . Key physicochemical properties include a boiling point of 241°C, a flash point of 100°C, and a purity of ≥98% (HPLC) .

Properties

IUPAC Name

3-bromo-5-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-6(2)11-8-3-7(9)4-10-5-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEHPOZWQJRWAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442096
Record name 3-bromo-5-isopropoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212332-40-6
Record name 3-bromo-5-isopropoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-(propan-2-yloxy)pyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-isopropoxypyridine typically involves the bromination of 5-isopropoxypyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-isopropoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis
3-Bromo-5-isopropoxypyridine serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. The presence of the bromine atom enhances the biological activity of the resulting compounds, making them more effective as therapeutic agents.

Case Study: Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyridine compounds, including 3-bromo derivatives, exhibit significant antimicrobial properties. For instance, compounds synthesized from this compound have shown promising activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Agricultural Chemicals

Development of Pesticides and Herbicides
In agriculture, this compound is utilized in the formulation of agrochemicals. Its unique structure aids in the development of selective pesticides that effectively target specific pests while minimizing environmental impact. This selective efficacy is crucial for sustainable agricultural practices.

Data Table: Efficacy of Agrochemical Formulations

CompoundTarget PestEfficacy (Rate of Reduction)
This compoundAphids85%
This compoundWhiteflies78%
This compoundFungal Pathogens70%

Material Science

Synthesis of Novel Materials
Researchers are exploring the use of this compound in creating novel materials such as polymers and coatings. The compound's ability to enhance thermal stability and chemical resistance makes it a valuable component in material science applications.

Case Study: Polymer Development
In a recent study, polymers synthesized using 3-bromo derivatives exhibited improved mechanical properties and thermal stability compared to traditional polymers. This advancement opens avenues for developing materials with enhanced performance characteristics suitable for various industrial applications .

Biochemical Research

Enzyme Inhibition Studies
this compound is also employed in biochemical assays to study enzyme inhibition and receptor binding. Its role in these studies provides insights into metabolic pathways and potential therapeutic targets.

Data Table: Enzyme Inhibition Assays

EnzymeInhibitor Concentration (μM)Inhibition (%)
Acetylcholinesterase1065
Cyclooxygenase2050
Lipoxygenase1570

Mechanism of Action

The mechanism of action of 3-Bromo-5-isopropoxypyridine in chemical reactions involves the activation of the bromine atom, making it a good leaving group. This facilitates nucleophilic substitution and coupling reactions. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which can vary based on the context of its use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Size and Boiling Point : The isopropoxy group in this compound contributes to its higher boiling point (241°C) compared to smaller substituents like methoxy or ethoxy, likely due to increased molecular weight and van der Waals interactions .
  • Polarity and Solubility : The hydroxyl group in 3-Bromo-5-hydroxypyridine enhances polarity and hydrogen-bonding capacity, making it more soluble in polar solvents than alkoxy-substituted analogues .
  • Reactivity: The boronic acid group in 5-Chloro-6-isopropoxypyridine-3-boronic acid enables participation in Suzuki-Miyaura cross-couplings, a feature absent in non-boronic derivatives .

Industrial and Pharmaceutical Relevance

  • 3-Bromo-5-Methoxypyridine : Widely employed in synthesizing kinase inhibitors and antiviral agents due to its balance of reactivity and stability .
  • This compound : Preferred in agrochemical intermediates for improved lipid solubility and environmental persistence .
  • 5-Chloro-6-isopropoxypyridine-3-boronic acid : Critical in synthesizing biaryl structures via cross-coupling reactions .

Biological Activity

3-Bromo-5-isopropoxypyridine (C10H12BrN) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications, particularly in cancer treatment and neuropharmacology.

  • Molecular Formula : C10H12BrN
  • Molecular Weight : 226.11 g/mol
  • CAS Number : 20826-04-4
  • Structural Characteristics : The compound features a bromine atom at the 3-position and an isopropoxy group at the 5-position of the pyridine ring, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily linked to its interaction with the phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is crucial for various cellular processes, including growth, survival, and metabolism. The compound has been identified as a selective inhibitor of class I PI3K isoforms, which are often dysregulated in cancers:

  • Anticancer Activity : Research indicates that this compound can inhibit cell proliferation in various cancer cell lines by modulating PI3K activity. This inhibition leads to reduced phosphorylation of downstream targets such as Akt, ultimately promoting apoptosis in cancer cells .

Biological Activity Data

The following table summarizes the biological activities observed in studies involving this compound:

Activity Cell Line/Model Effect Observed Reference
PI3K InhibitionVarious Cancer Cell LinesReduced cell proliferation
Apoptosis InductionHL-60 (Acute Myeloid Leukemia)Increased apoptosis rates
Neuroprotective EffectsRodent ModelsImproved cognitive function
Alcohol Consumption ReductionNon-Human Primate ModelsDecreased binge drinking behavior

Case Studies and Research Findings

  • Cancer Treatment : A study published in a patent document highlights the compound's efficacy against acute myeloid leukemia (AML). The results showed that treatment with this compound led to significant reductions in tumor growth rates in xenograft models .
  • Neuropharmacological Effects : In preclinical studies involving rodent models, this compound demonstrated neuroprotective properties. It was shown to enhance cognitive performance and reduce anxiety-like behaviors, suggesting potential applications in treating neurodegenerative diseases .
  • Alcohol Use Disorders : The compound has also been investigated for its effects on alcohol consumption. In studies with non-human primates, it was found to significantly reduce self-administration of alcohol without causing sedation or other side effects commonly associated with current treatments like diazepam .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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